3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione
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Overview
Description
3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione typically involves the following steps:
Formation of Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core can be synthesized by the reaction of thiourea with α-haloketones under basic conditions.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Amination with Trifluoromethylphenylamine: The final step involves the amination of the intermediate with 3-(trifluoromethyl)phenylamine under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Medicine: Explored as a potential therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in the context of its anti-diabetic properties, it may act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. This interaction can lead to improved insulin sensitivity and glucose uptake in cells.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with similar anti-diabetic properties.
Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione is unique due to the presence of both fluorophenyl and trifluoromethylphenyl groups, which may confer distinct physicochemical properties and biological activities compared to other thiazolidinediones. These structural features can influence its binding affinity to molecular targets, metabolic stability, and overall pharmacokinetic profile.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2O2S/c17-10-4-6-12(7-5-10)22-14(23)13(25-15(22)24)21-11-3-1-2-9(8-11)16(18,19)20/h1-8,13,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNBGMKYTXMBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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